molecular formula C16H14NNaO4 B12766057 Cinchophen sodium dihydrate CAS No. 114813-65-9

Cinchophen sodium dihydrate

Cat. No.: B12766057
CAS No.: 114813-65-9
M. Wt: 307.28 g/mol
InChI Key: YEUIDGLEQUXMGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchophen can be synthesized through a multi-step process starting from aniline, benzaldehyde, and pyruvic acid. The reaction typically involves the following steps:

The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cinchophen sodium dihydrate involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process includes:

    Batch or Continuous Reactors: Utilizing reactors that can handle large volumes of reactants.

    Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.

    Hydration: Adding water molecules to form the dihydrate version of the compound.

Chemical Reactions Analysis

Types of Reactions

Cinchophen sodium dihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline and amine derivatives, which have their own applications in medicinal chemistry and industrial processes.

Scientific Research Applications

Cinchophen sodium dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cinchophen sodium dihydrate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another anti-inflammatory drug used in veterinary medicine.

    Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with similar applications.

    Aspirin: Widely used for its analgesic and anti-inflammatory properties.

Uniqueness

Cinchophen sodium dihydrate is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Unlike some other NSAIDs, it has a quinoline backbone, which contributes to its unique pharmacological profile and makes it particularly effective in certain veterinary applications .

Properties

CAS No.

114813-65-9

Molecular Formula

C16H14NNaO4

Molecular Weight

307.28 g/mol

IUPAC Name

sodium;2-phenylquinoline-4-carboxylate;dihydrate

InChI

InChI=1S/C16H11NO2.Na.2H2O/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;;;/h1-10H,(H,18,19);;2*1H2/q;+1;;/p-1

InChI Key

YEUIDGLEQUXMGP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].O.O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.